molecular formula C16H13N3O2S B7147494 N-(5-carbamoyl-2-methylthiophen-3-yl)quinoline-6-carboxamide

N-(5-carbamoyl-2-methylthiophen-3-yl)quinoline-6-carboxamide

Cat. No.: B7147494
M. Wt: 311.4 g/mol
InChI Key: ZYNVLDYFDPKWHM-UHFFFAOYSA-N
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Description

N-(5-carbamoyl-2-methylthiophen-3-yl)quinoline-6-carboxamide is a complex organic compound that features a quinoline core substituted with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests it may exhibit unique biological and chemical properties.

Properties

IUPAC Name

N-(5-carbamoyl-2-methylthiophen-3-yl)quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-9-13(8-14(22-9)15(17)20)19-16(21)11-4-5-12-10(7-11)3-2-6-18-12/h2-8H,1H3,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNVLDYFDPKWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)N)NC(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-carbamoyl-2-methylthiophen-3-yl)quinoline-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-carbamoyl-2-methylthiophen-3-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-carbamoyl-2-methylthiophen-3-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-carbamoyl-2-methylthiophen-3-yl)quinoline-6-carboxamide is unique due to its specific substitution pattern on the quinoline and thiophene rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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